1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methyl group at the 4-position of the pyrazole ring and an amine group at the 4-position of another pyrazole ring, making it a unique and interesting molecule for various scientific research applications .
Preparation Methods
The synthesis of 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrazole and 4-aminopyrazole.
Synthetic Route: The key step involves the formation of a C-N bond between the two pyrazole rings. This can be achieved through a nucleophilic substitution reaction where 4-methylpyrazole is reacted with a suitable electrophile, such as a halomethyl derivative, to form the intermediate compound. This intermediate is then reacted with 4-aminopyrazole under basic conditions to yield the final product.
Reaction Conditions: Typical reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Chemical Reactions Analysis
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced with other functional groups using suitable reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds in the pyrazole family:
Similar Compounds: Compounds such as 4-methylpyrazole, 4-aminopyrazole, and other substituted pyrazoles share structural similarities.
Uniqueness: The presence of both a methyl group and an amine group in the compound provides unique chemical and biological properties, making it distinct from other pyrazole derivatives
Properties
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c1-7-2-10-12(4-7)6-13-5-8(9)3-11-13;;/h2-5H,6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWVVSKRTOCOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CN2C=C(C=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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